molecular formula C13H13NO2 B12929381 2-((2-Methoxyphenyl)amino)phenol

2-((2-Methoxyphenyl)amino)phenol

Cat. No.: B12929381
M. Wt: 215.25 g/mol
InChI Key: GUFWOWFNLDISSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-Methoxyphenyl)amino)phenol is an organic compound that belongs to the class of phenols and amines It is characterized by the presence of a methoxy group (-OCH3) attached to a phenyl ring, which is further connected to an amino group (-NH2) and a hydroxyl group (-OH)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methoxyphenyl)amino)phenol can be achieved through several methods. One common approach involves the reduction of nitrophenols using hydrogen in the presence of catalysts such as palladium or platinum . Another method includes the reaction of phenols with paraformaldehyde in the presence of stannic chloride and tri-n-butylamine, followed by reduction with sodium borohydride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction processes using hydrogen and metal catalysts. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((2-Methoxyphenyl)amino)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

2-((2-Methoxyphenyl)amino)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((2-Methoxyphenyl)amino)phenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. It may also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-Methoxyphenyl)amino)phenol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

2-(2-methoxyanilino)phenol

InChI

InChI=1S/C13H13NO2/c1-16-13-9-5-3-7-11(13)14-10-6-2-4-8-12(10)15/h2-9,14-15H,1H3

InChI Key

GUFWOWFNLDISSO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=CC=CC=C2O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.